REACTION_CXSMILES
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[CH2:1]([O:3][C:4]([C:6]1([CH2:19][CH:20]=[CH2:21])[CH2:11][CH2:10][N:9]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:8][CH2:7]1)=[O:5])[CH3:2]>C(O)C.[Pd]>[CH2:1]([O:3][C:4]([C:6]1([CH2:19][CH2:20][CH3:21])[CH2:11][CH2:10][N:9]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:8][CH2:7]1)=[O:5])[CH3:2]
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Name
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|
Quantity
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2.1 g
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Type
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reactant
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Smiles
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C(C)OC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CC=C
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Name
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|
Quantity
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20 mL
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Type
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solvent
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Smiles
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C(C)O
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Name
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|
Quantity
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0.6 g
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Type
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catalyst
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Smiles
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[Pd]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Hydrogen gas is bubbled through the reaction mixture at room temperature for 20 minutes
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Duration
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20 min
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Type
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CUSTOM
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Details
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Reaction mixture
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Type
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FILTRATION
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Details
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is filtered through celite bed
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Type
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WASH
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Details
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washed with methanol (3×5 mL)
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Type
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CONCENTRATION
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Details
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Combined filtrate is concentrated under reduced pressure
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Name
|
|
Type
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product
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Smiles
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C(C)OC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |